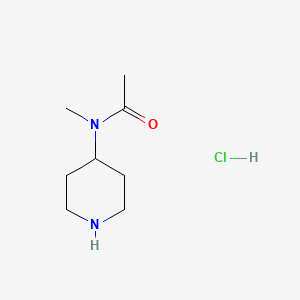
(S)-Methyl 3-(cbz-amino)butanoate
Overview
Description
(S)-Methyl 3-(cbz-amino)butanoate is a chiral compound that features a carbobenzyloxy (cbz) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The cbz group serves as a protecting group for the amino function, which can be selectively removed under specific conditions.
Mechanism of Action
Target of Action
The primary target of (S)-Methyl 3-(cbz-amino)butanoate is the amine group in various biomolecules . The compound acts as a protecting agent for these amines, rendering them less reactive and thus preventing unwanted side reactions during complex organic synthesis .
Mode of Action
This compound, also known as a Cbz protecting group, interacts with its targets by forming carbamates . This is achieved through a mechanism involving the attack of the nucleophilic amine on the highly reactive chloroformate . The reaction liberates HCl and requires some base . The Cbz group is stable to bases and acids, making it orthogonal to numerous other protecting groups .
Biochemical Pathways
The use of this compound primarily affects the synthesis of peptides . By protecting amines as carbamates, the compound enables the synthesis of previously inaccessible oligopeptides . This has significant implications for peptide chemistry, including the development of other protecting groups .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) would be influenced by its chemical structure and the nature of the biochemical pathways it affects. As a protecting group, it is expected to be removed (deprotected) from the target molecule at some point during the synthesis process .
Result of Action
The result of the action of this compound is the protection of amines in various biomolecules, rendering them less reactive . This allows for more controlled reactions in complex organic synthesis, particularly in peptide chemistry . The Cbz group can be removed by reduction, releasing toluene and the free carbamate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is required for the protection mechanism . Additionally, the compound’s stability to bases and acids allows it to function effectively in a variety of conditions . Harsh conditions can cleave the cbz group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(cbz-amino)butanoate typically involves the protection of the amino group in (S)-3-amino butanoic acid with a cbz group. This can be achieved through the reaction of (S)-3-amino butanoic acid with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The resulting cbz-protected amino acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(cbz-amino)butanoate undergoes various chemical reactions, including:
Hydrogenation: The cbz group can be removed through catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Nucleophilic Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrogenation: Pd/C, H2 gas
Hydrolysis: NaOH or KOH in water
Reduction: LiAlH4 in dry ether
Major Products Formed
Hydrogenation: (S)-3-amino butanoic acid
Hydrolysis: (S)-3-(cbz-amino)butanoic acid
Reduction: (S)-3-(cbz-amino)butanol
Scientific Research Applications
(S)-Methyl 3-(cbz-amino)butanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-(boc-amino)butanoate: Similar to (S)-Methyl 3-(cbz-amino)butanoate but uses a tert-butyloxycarbonyl (boc) protecting group.
(S)-Methyl 3-(fmoc-amino)butanoate: Uses a fluorenylmethyloxycarbonyl (fmoc) protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the cbz protecting group. The cbz group can be removed under mild hydrogenation conditions, making it suitable for use in sensitive synthetic pathways where other protecting groups might be too harsh .
Properties
IUPAC Name |
methyl (3S)-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKIGKMMMZQYID-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459874 | |
| Record name | (S)-METHYL 3-(CBZ-AMINO)BUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83460-84-8 | |
| Record name | (S)-METHYL 3-(CBZ-AMINO)BUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)

![4-[(Methylsulfanyl)methyl]aniline](/img/structure/B3022330.png)

![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B3022333.png)

![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)


